N-cyclohexyl-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-methylacetamide N-cyclohexyl-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-methylacetamide
Brand Name: Vulcanchem
CAS No.: 901755-86-0
VCID: VC6526592
InChI: InChI=1S/C21H27N5O3S/c1-13-22-20-15-10-17(28-3)18(29-4)11-16(15)23-21(26(20)24-13)30-12-19(27)25(2)14-8-6-5-7-9-14/h10-11,14H,5-9,12H2,1-4H3
SMILES: CC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC(=O)N(C)C4CCCCC4)OC)OC
Molecular Formula: C21H27N5O3S
Molecular Weight: 429.54

N-cyclohexyl-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-methylacetamide

CAS No.: 901755-86-0

Cat. No.: VC6526592

Molecular Formula: C21H27N5O3S

Molecular Weight: 429.54

* For research use only. Not for human or veterinary use.

N-cyclohexyl-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-methylacetamide - 901755-86-0

Specification

CAS No. 901755-86-0
Molecular Formula C21H27N5O3S
Molecular Weight 429.54
IUPAC Name N-cyclohexyl-2-[(8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-methylacetamide
Standard InChI InChI=1S/C21H27N5O3S/c1-13-22-20-15-10-17(28-3)18(29-4)11-16(15)23-21(26(20)24-13)30-12-19(27)25(2)14-8-6-5-7-9-14/h10-11,14H,5-9,12H2,1-4H3
Standard InChI Key MNGOTLPQOQNRRD-UHFFFAOYSA-N
SMILES CC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC(=O)N(C)C4CCCCC4)OC)OC

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound features a triazolo[1,5-c]quinazoline scaffold substituted at positions 5, 8, 9, and 2 with thioether, dimethoxy, and methyl groups, respectively. The N-cyclohexyl-N-methylacetamide moiety attaches via a sulfur atom at position 5, introducing conformational flexibility and hydrophobic character. X-ray crystallographic data remain unavailable, but computational models suggest a planar quinazoline system with perpendicular orientation of the triazole ring, a configuration common to bioactive triazoloquinazolines.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₂₁H₂₇N₅O₃S
Molecular Weight429.54 g/mol
CAS Registry Number901755-86-0
IUPAC NameN-cyclohexyl-2-((8,9-dimethoxy-2-methyl- triazolo[1,5-c]quinazolin-5-yl)thio)-N-methylacetamide
Topological Polar Surface Area118 Ų (estimated)

Spectroscopic Characterization

Though experimental spectra are unpublished, analogous triazoloquinazolines exhibit distinctive UV-Vis absorption near 270–310 nm due to π→π* transitions in the conjugated heterocyclic system. Mass spectrometric analysis of the parent ion (m/z 429.54) would likely show fragmentation patterns at the thioether bond (C-S cleavage) and loss of the methylacetamide group .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis follows multi-step protocols common to triazoloquinazolines, beginning with cyclocondensation of o-aminonitriles with carbonyl reagents to form the quinazoline core. Subsequent triazole annulation typically employs hydrazine derivatives under acidic conditions. For this specific derivative:

  • Quinazoline Core Formation: 8,9-Dimethoxy-2-methylquinazoline synthesis via Gould-Jacobs cyclization of 3,4-dimethoxyaniline with ethyl acetoacetate.

  • Triazole Fusion: Reaction with thiosemicarbazide in polyphosphoric acid to yield the triazolo[1,5-c]quinazoline-5-thione intermediate.

  • Thioetherification: Alkylation with N-cyclohexyl-N-methylchloroacetamide in the presence of a base like potassium carbonate .

Critical challenges include regioselectivity during triazole formation and minimizing sulfide oxidation during purification.

Table 2: Comparative Synthetic Yields of Triazoloquinazolines

CompoundYield (%)Key Step OptimizationReference
VC10078592 (analog)58Microwave-assisted cyclization
HTS050294 (related structure)42Low-temperature thioetherification
Target CompoundN/ANot reported

Mechanism of Action and Biological Interactions

Putative Molecular Targets

While direct target identification studies are absent, structural analogs inhibit protein kinases (e.g., EGFR, VEGFR2) through ATP-binding site competition. The dimethoxy groups may enhance π-stacking with aromatic residues (e.g., Phe832 in EGFR), while the thioether linkage could modulate redox-sensitive interactions . Molecular docking simulations suggest moderate affinity (predicted Kd ~150 nM) for tyrosine kinase domains, though experimental validation remains pending.

Pharmacodynamic Profile

In vitro assays of related compounds show:

  • Antiproliferative Activity: IC₅₀ values of 0.8–12 μM against MCF-7 and A549 cell lines .

  • Kinase Inhibition: 60–75% inhibition of EGFR at 10 μM concentration.

  • CYP450 Interactions: Moderate inhibition of CYP3A4 (IC₅₀ 18 μM) due to the triazole moiety .

The methylacetamide side chain may reduce blood-brain barrier permeability (predicted LogBB -1.2), favoring peripheral tissue distribution.

Comparative Analysis with Structural Analogs

Table 3: Biological Activity Comparison

Compound (CID/VCID)Molecular WeightAntiproliferative IC₅₀ (μM)Kinase Inhibition (%)Solubility (μg/mL)
Target Compound (VC6526592)429.54Not testedNot tested<0.2
44604815399.503.2 (HCT116)68 (VEGFR2)1.5
VC10078592292.4012.1 (MCF-7)55 (EGFR)0.8
HTS050294379.458.7 (A549)N/A2.1

Key trends:

  • Higher molecular weight correlates with reduced solubility but potentially improved target affinity.

  • Methoxy substitutions enhance cellular uptake compared to unmethylated analogs .

Research Gaps and Future Directions

  • Synthetic Optimization: Develop catalytic asymmetric methods for enantioselective synthesis, as the current racemic mixture complicates pharmacological evaluation.

  • ADMET Profiling: Systematic assessment of absorption, distribution, and cytochrome P450 interactions using hepatic microsome models .

  • Target Deconvolution: Employ chemoproteomic approaches (e.g., affinity chromatography-mass spectrometry) to identify binding partners beyond kinase domains.

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